3-溴-4-氯苯甲酸乙酯

描述

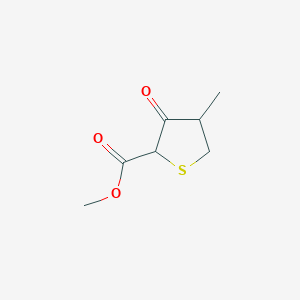

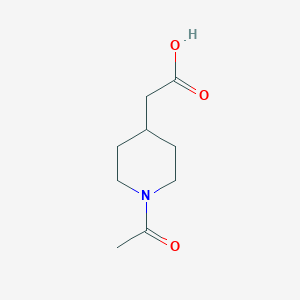

Ethyl 3-bromo-4-chlorobenzoate is a chemical compound with the molecular formula C9H8BrClO2 . It has a molecular weight of 263.52 . It is typically stored at room temperature .

Synthesis Analysis

The synthesis of Ethyl 3-bromo-4-chlorobenzoate involves the reaction of 4-bromo-3-chlorobenzoic acid with concentrated sulfuric acid in ethanol . The reaction mixture is heated under reflux conditions, then cooled and diluted with water. The resulting mixture is extracted with ethyl acetate, washed with water, aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over sodium sulfate, and the solvent is evaporated to yield Ethyl 3-bromo-4-chlorobenzoate .Molecular Structure Analysis

The InChI code for Ethyl 3-bromo-4-chlorobenzoate is1S/C9H8BrClO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 . This code represents the unique structure of the molecule. Physical And Chemical Properties Analysis

Ethyl 3-bromo-4-chlorobenzoate is a powder that is stored at room temperature .科学研究应用

化学合成与催化:3-溴-4-氯苯甲酸乙酯在化学反应中用作前体或中间体,有助于复杂分子的合成。例如,它参与与丙二酸二乙酯和氰基乙酸甲酯的反应,生成在医药化学和材料科学中具有潜在应用的化合物 (Kato, Kimura, & Tanji, 1978)。此外,它在合成血管紧张素 II 拮抗剂 2-乙基-7-氯-4-甲基噻吩并[4,3,2-e,f][3]苯并氮杂菲中的作用证明了其在创建具有生物活性的化合物中的用途 (Pridgen, Huang, Mills, Shilcrat, & Tickner, 1998)。

环境生物技术:该化合物在环境科学中也很受关注,特别是在卤代有机化合物的微生物降解研究中。例如,反硝化碱杆菌 NTB-1 利用与 3-溴-4-氯苯甲酸乙酯相似的衍生物,如氯苯甲酸酯和溴苯甲酸酯,展示了生物修复应用的潜力 (van den Tweel, Kok, & de Bont, 1987)。

有机合成创新:有机合成创新也受益于 3-溴-4-氯苯甲酸乙酯,如新的合成路线的开发。例如,它是合成 3-溴-1-(3-氯-2-吡啶基)-4,5-二氢-1H-吡唑-5-羧酸乙酯的关键中间体,这是生产新型杀虫剂的重要前体 (Zhi-li, 2007)。这突出了该化合物在合成农业相关化学品中的作用。

催化性能增强:3-溴-4-氯苯甲酸乙酯衍生物已在催化中被探索,以增强金属有机框架 (MOF) 的性能。Zr-MOF卟啉单元上的乙基、溴、氯和氟基团等取代基已显示出显着影响催化活性和选择性,为各种化学转化的催化系统微调提供了一条途径 (Huang 等,2017)。

安全和危害

Ethyl 3-bromo-4-chlorobenzoate is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用机制

Mode of Action

It is known that bromo and chloro substituents on the benzene ring can significantly influence the compound’s reactivity . These electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon in the ester group, making it more susceptible to nucleophilic attack .

Biochemical Pathways

Compounds with similar structures have been known to participate in various reactions such as reduction and substitution reactions .

Result of Action

The presence of bromo and chloro substituents on the benzene ring can potentially influence the compound’s reactivity and its interactions with biological targets .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of Ethyl 3-bromo-4-chlorobenzoate . For instance, the compound is typically stored at room temperature, suggesting that it is stable under normal environmental conditions .

属性

IUPAC Name |

ethyl 3-bromo-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEVRYZEZZJQSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503732 | |

| Record name | Ethyl 3-bromo-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-bromo-4-chlorobenzoate | |

CAS RN |

76008-75-8 | |

| Record name | Ethyl 3-bromo-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

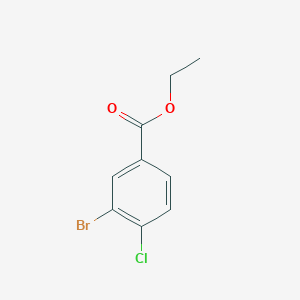

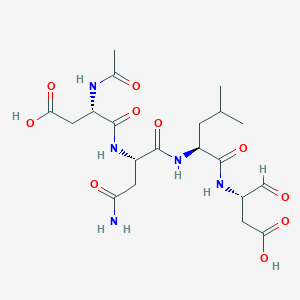

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1354504.png)

![2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide](/img/structure/B1354505.png)

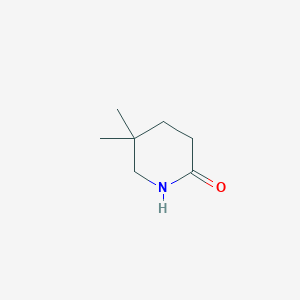

![1,4-Dioxaspiro[4.4]nonan-6-ylmethanol](/img/structure/B1354515.png)